5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one: is a heterocyclic compound that features a bromine atom at the 5-position, a trifluoroacetyl group at the 3-position, and a pyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one typically involves the following steps:
Trifluoroacetylation: The addition of a trifluoroacetyl group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and trifluoroacetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
5-Bromo-3-fluoro-2-methoxypyridine: Similar in structure but with a methoxy group instead of a trifluoroacetyl group.
5-Bromo-3-(trifluoroacetyl)-1H-indol-1-yl: Similar in having a trifluoroacetyl group but with an indole core instead of pyridin-2-one.
Uniqueness: 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one is unique due to the combination of the bromine atom and the trifluoroacetyl group on the pyridin-2-one core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(14)12-2-3)5(13)7(9,10)11/h1-2H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMONKILWZKBEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.